Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]-
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Overview
Description
(4-((3-Phenylpropyl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C16H18BNO3. It is a boronic acid derivative that contains a phenyl group and a carbamoyl group attached to a boronic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Phenylpropyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with 3-phenylpropylamine under suitable conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction proceeds via a Suzuki-Miyaura coupling mechanism, forming the desired product .
Industrial Production Methods
Industrial production of (4-((3-Phenylpropyl)carbamoyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-((3-Phenylpropyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The carbamoyl group can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols and other oxygenated derivatives.
Reduction: Amines and other nitrogen-containing compounds.
Scientific Research Applications
(4-((3-Phenylpropyl)carbamoyl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-((3-Phenylpropyl)carbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and sensing applications. The boronic acid group interacts with cis-diols, forming cyclic boronate esters, which can be detected and quantified using various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the carbamoyl group.
4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of a carbamoyl group, offering different reactivity and applications.
4-Propylphenylboronic Acid: Similar structure but with a propyl group instead of a phenylpropyl group, affecting its physical and chemical properties.
Uniqueness
(4-((3-Phenylpropyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both a carbamoyl group and a boronic acid moiety. This combination allows for versatile reactivity and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
268748-25-0 |
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Molecular Formula |
C16H18BNO3 |
Molecular Weight |
283.1 g/mol |
IUPAC Name |
[4-(3-phenylpropylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C16H18BNO3/c19-16(14-8-10-15(11-9-14)17(20)21)18-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11,20-21H,4,7,12H2,(H,18,19) |
InChI Key |
NCHRLMVNICCTPO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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